- Total synthesis of quinocarcinol methyl esterJournal of the American Chemical Society, 1985, 107(5), 1421-3,
Cas no 94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-)

94956-98-6 structure
Nome del prodotto:Benzaldehyde, 3-methoxy-2-(2-propenyl)-
Numero CAS:94956-98-6
MF:C11H12O2
MW:176.211783409119
CID:735149
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzaldehyde, 3-methoxy-2-(2-propenyl)-
- 3-methoxy-2-prop-2-enylbenzaldehyde
- 2-allyl-3-methoxybenzaldehyde
- Benzaldehyde,3-methoxy-2-(2-propenyl)
- 3-Methoxy-2-(2-propen-1-yl)benzaldehyde (ACI)
- Benzaldehyde, 3-methoxy-2-(2-propenyl)- (9CI)
-
- Inchi: 1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3
- Chiave InChI: OQOUDZFBMYRNCD-UHFFFAOYSA-N
- Sorrisi: O=CC1C(CC=C)=C(OC)C=CC=1
Proprietà calcolate
- Massa esatta: 176.08400
Proprietà sperimentali
- Densità: 1.039±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 269.6±25.0 ºC (760 Torr),
- Punto di infiammabilità: 112.6±16.7 ºC,
- Solubilità: Molto leggermente solubile (0,25 g/l) (25°C),
- PSA: 26.30000
- LogP: 2.23620
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A1142377-100mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 100mg |
$53.0 | 2025-02-28 | |
Ambeed | A1142377-1g |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 1g |
$239.0 | 2025-02-28 | |
Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2021-06-16 | |
A2B Chem LLC | AD14439-2.5g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 2.5g |
$312.00 | 2024-07-18 | |
A2B Chem LLC | AD14439-1g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 1g |
$218.00 | 2024-07-18 | |
Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2022-06-09 | |
Ambeed | A1142377-250mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 250mg |
$89.0 | 2025-02-28 |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Synthesis of Substituted 2,3-BenzodiazepinesJournal of Organic Chemistry, 2016, 81(20), 9836-9847,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Synthesis of 2-substituted-3-methoxybenzaldehydes by condensation of ortho-lithiated 2-(3-methoxyphenyl)-4,4-dimethyl-Δ2-oxazoline with appropriate electrophilesJournal of the Bangladesh Chemical Society, 1992, 5(1), 15-22,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 10 min, 25 °C
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
Riferimento
- PdCl2/CuCl2/Bi(OTf)3-promoted Construction of Sulfonyl Dibenzooxabicyclo[3.3.1]nonanes and Arylnaphthalenes via Intramolecular Annulation of Sulfonyl o-AllylarylchromanonesAdvanced Synthesis & Catalysis, 2020, 362(24), 5736-5750,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
Riferimento
- Nickel-Catalyzed Intramolecular Hydroalkenylation of IminesOrganic Letters, 2021, 23(20), 7900-7904,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
Riferimento
- The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil)Journal of Organic Chemistry, 2004, 69(6), 1890-1902,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
Riferimento
- CuI Mediated One-Pot Cycloacetalization/Ketalization of o-Carbonyl Allylbenzenes: Synthesis of Benzobicyclo[3.2.1]octane CoreOrganic Letters, 2017, 19(7), 1870-1873,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate
Riferimento
- tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-OxoisochromansSynthesis, 2021, 53(3), 527-537,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Dichlorophenylborane , Lithium diisopropylamide
1.2 -
1.2 -
Riferimento
- Synthesis of dihydrobenzoimidazo[2,1-a]isoquinolinesTetrahedron Letters, 2012, 53(32), 4156-4160,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, reflux; reflux → rt
1.2 Solvents: Water ; 8 h, rt
1.2 Solvents: Water ; 8 h, rt
Riferimento
- Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-QuinagolideOrganic Letters, 2018, 20(22), 7011-7014,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 10 min, rt
1.2 6 h, reflux
1.2 6 h, reflux
Riferimento
- Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-DimethylhydrazineEuropean Journal of Organic Chemistry, 2018, 2018(40), 5605-5614,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
Riferimento
- Facile synthesis of substituted isoquinolinesTetrahedron Letters, 2012, 53(16), 2125-2128,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Butyllithium , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Ambiphilic Vinylcarbenoid Reactivity of (α-(Tributylstannyl)-π-allyl)palladium(II) SpeciesOrganometallics, 2007, 26(1), 30-32,
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Raw materials
- Benzene, 2-bromo-1-(dimethoxymethyl)-3-methoxy-
- 3-Hydroxybenzaldehyde
- 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
- (2-Allyl-3-methoxyphenyl)methanol
- Benzamide, N,N-diethyl-3-methoxy-2-(2-propenyl)-
- Oxazolidine, 2-[3-methoxy-2-(2-propenyl)phenyl]-3,4,4-trimethyl-
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preparation Products
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Letteratura correlata
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
3. Book reviews
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-) Prodotti correlati
- 722492-70-8(2-Ethyl-3-methoxybenzaldehyde)
- 1361655-04-0(4-Amino-2-(3,4-dichlorophenyl)pyridine)
- 1214344-30-5(Methyl 4-(pyridin-3-yl)-3-(trifluoromethyl)benzoate)
- 2137513-08-5(2-{(benzyloxy)carbonylamino}-3-(4-ethyl-1H-pyrazol-1-yl)butanoic acid)
- 1078126-79-0(Diethyl Carbonate-13C5)
- 313375-73-4(N-(3-nitrophenyl)-2-(3-{(3-nitrophenyl)carbamoylmethyl}adamantan-1-yl)acetamide)
- 1515351-09-3(4-amino-1-cyclohexylcyclohexane-1-carboxylic acid)
- 1152961-27-7(1-(2-morpholinoethyl)pyrazol-4-amine)
- 2034400-25-2(N-[(4-methoxythian-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide)
- 27986-36-3(Ethanol,2-(nonylphenoxy)-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-

Purezza:99%
Quantità:1g
Prezzo ($):215